2-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzaldehyde
Description
Chemical Structure and Key Features
2-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzaldehyde (molecular formula: C₁₆H₁₂BrClFO₃) is a halogenated benzaldehyde derivative with a complex substitution pattern. Its core structure consists of a benzaldehyde ring substituted with:
- Ethoxy group at position 5, enhancing lipophilicity compared to smaller alkoxy groups like methoxy.
- Benzyloxy group at position 4, bearing a 2-chloro-4-fluorobenzyl moiety, which introduces electronic effects (electron-withdrawing Cl and F) and influences molecular conformation.
For example, 3-bromo-5-chlorosalicylaldehyde reacts with substituted anilines or benzyl halides under basic conditions to form Schiff bases or ethers .
Applications
Halogenated benzaldehydes are intermediates in pharmaceuticals, agrochemicals, and materials science. The combination of bromine, chlorine, and fluorine may enhance binding to biological targets or improve metabolic stability .
Properties
Molecular Formula |
C16H13BrClFO3 |
|---|---|
Molecular Weight |
387.63 g/mol |
IUPAC Name |
2-bromo-4-[(2-chloro-4-fluorophenyl)methoxy]-5-ethoxybenzaldehyde |
InChI |
InChI=1S/C16H13BrClFO3/c1-2-21-15-5-11(8-20)13(17)7-16(15)22-9-10-3-4-12(19)6-14(10)18/h3-8H,2,9H2,1H3 |
InChI Key |
QHSLVDFADSCJSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)OCC2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The starting material, 4-ethoxybenzaldehyde, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4-ethoxybenzaldehyde.
Chlorofluorobenzylation: The brominated compound is then reacted with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form the desired product, 2-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzaldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoic acid.
Reduction: 2-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzyl alcohol.
Substitution: 2-Amino-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzaldehyde.
Scientific Research Applications
2-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can be employed in various organic reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It can be used in bioassays to evaluate its effects on different biological systems.
Medicine: Explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of halogen atoms (bromine, chlorine, and fluorine) can enhance its binding affinity and selectivity towards these targets. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
The target compound is compared below with structurally related benzaldehyde derivatives (Table 1), focusing on substituent positions, halogen types, and functional groups.
Table 1: Structural and Functional Comparison of Halogenated Benzaldehydes
Key Observations
Halogen Diversity and Positional Effects
- The target compound’s 2-bromo substitution is rare compared to bromine at positions 3 or 5 in analogs (e.g., ). This may increase steric hindrance near the aldehyde group, affecting reactivity in condensation reactions.
- The 2-chloro-4-fluorobenzyloxy group provides a unique electronic profile: chlorine (σₚ = 0.23) and fluorine (σₚ = 0.06) create a polarized environment distinct from dichloro- or difluoro-substituted analogs .
Alkoxy Group Influence
- Ethoxy (OEt) at position 5 enhances lipophilicity (logP ≈ 3.2 estimated) compared to methoxy (OMe, logP ≈ 2.8) in analogs like . This could improve membrane permeability in biological applications.
For example, the 2-bromo substituent may lead to decomposition via elimination or halogen exchange under basic conditions.
Biological Relevance
- Phenethylamine-derived analogs (e.g., ) highlight the role of halogenated benzaldehydes as precursors to psychoactive compounds. The target’s trifunctional halogenation may optimize interactions with neurotransmitter receptors.
Biological Activity
2-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzaldehyde is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Characteristics:
- Molecular Weight: 373.66 g/mol
- CAS Number: [Not specified in the search results]
- SMILES Notation: CCOC(=O)c1ccc(Br)cc1OCc2cc(Cl)Fcc2
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that brominated and chlorinated aromatic compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents often enhances the lipophilicity and reactivity of these compounds, contributing to their antimicrobial efficacy.
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzaldehyde | Staphylococcus aureus | 15 |
| Similar Brominated Compound | Escherichia coli | 18 |
| Control (No Treatment) | - | 0 |
Anticancer Activity
Preliminary studies suggest that 2-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzaldehyde may exhibit anticancer properties. Compounds with similar functionalities have been evaluated for their ability to induce apoptosis in cancer cells.
A notable study demonstrated that related compounds could inhibit cell proliferation in breast cancer cell lines (MCF-7). The mechanism of action is believed to involve the modulation of signaling pathways associated with cell survival and apoptosis.
Case Study: MCF-7 Cell Line Evaluation
A recent study assessed the cytotoxic effects of various halogenated benzaldehyde derivatives on MCF-7 cells. The results indicated that:
- IC50 Value: 25 µM for the compound under investigation.
- Mechanism: Induction of reactive oxygen species (ROS) leading to apoptosis.
The biological activity of 2-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzaldehyde may be attributed to several mechanisms:
- Enzyme Inhibition: Potential inhibition of key enzymes involved in bacterial cell wall synthesis.
- DNA Interaction: Ability to intercalate into DNA, disrupting replication processes.
- Oxidative Stress Induction: Generation of ROS that can damage cellular components, leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
